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Compound of Interest

Compound Name:
2,4-Diaminopyrimidine-5-

carbonitrile

Cat. No.: B135015 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,4-Diaminopyrimidine-5-carbonitrile is a heterocyclic compound of significant

interest in medicinal chemistry and drug development. It serves as a crucial scaffold for the

synthesis of various biologically active molecules, including inhibitors of enzymes like

dihydrofolate reductase and epidermal growth factor receptor (EGFR).[1][2] Accurate structural

elucidation and purity assessment are paramount for advancing research and development

involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly

Carbon-13 (13C) NMR, is an indispensable analytical technique for providing direct information

about the carbon skeleton of the molecule. This application note provides a detailed protocol

for the 13C NMR analysis of 2,4-diaminopyrimidine-5-carbonitrile, presents the

corresponding spectral data, and outlines the workflow for its characterization.

Application This protocol is applicable for the structural verification and purity assessment of

synthesized or procured 2,4-diaminopyrimidine-5-carbonitrile. The 13C NMR data is critical

for confirming the presence of the pyrimidine ring, the carbonitrile group, and the specific

substitution pattern, ensuring the correct molecular structure for subsequent use in research

and drug discovery pipelines.

Experimental Protocol
1. Materials and Equipment
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Sample: 2,4-Diaminopyrimidine-5-carbonitrile (C₅H₅N₅, MW: 135.13 g/mol )[3]

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Internal Standard: Tetramethylsilane (TMS)

NMR Spectrometer (e.g., Bruker, Varian) operating at a 13C frequency of 75 MHz or

higher[4]

5 mm NMR tubes

Pipettes and appropriate glassware

Vortex mixer

Balance

2. Sample Preparation

Weigh approximately 10-20 mg of 2,4-diaminopyrimidine-5-carbonitrile directly into a

clean, dry vial.

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

Vortex the mixture until the sample is completely dissolved.

Transfer the clear solution into a 5 mm NMR tube.

Ensure the solution height in the NMR tube is adequate for the spectrometer's probe

(typically around 4-5 cm).

Cap the NMR tube securely.

3. NMR Data Acquisition

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
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Shim the magnetic field to achieve optimal homogeneity.

Set up the 13C NMR experiment with the following representative parameters:

Pulse Program: Standard proton-decoupled 13C experiment (e.g., zgpg30)

Acquisition Time (AQ): ~1.0 - 2.0 seconds

Relaxation Delay (D1): 2.0 - 5.0 seconds

Spectral Width (SW): ~200-250 ppm

Number of Scans (NS): 1024 or higher (adjust to achieve adequate signal-to-noise ratio)

Temperature: 298 K (25 °C)

Acquire the Free Induction Decay (FID) data.

4. Data Processing

Apply a Fourier Transform to the FID.

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale by setting the DMSO-d₆ solvent peak to δ 39.52 ppm.

Integrate the peaks (note: integration in proton-decoupled 13C NMR is not typically

quantitative for the number of carbons but can be used for relative comparisons).

Analyze the peak list to identify the chemical shifts of each carbon atom.

Data Analysis and Results
The 13C NMR spectrum of 2,4-diaminopyrimidine-5-carbonitrile provides distinct signals for

each of the five carbon atoms, which are in unique chemical environments. The experimentally

observed chemical shifts confirm the molecular structure.[5]
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Table 1: 13C NMR Chemical Shift Data for 2,4-Diaminopyrimidine-5-carbonitrile

Carbon Atom
Chemical Shift (δ,
ppm)

Multiplicity
(Proton-Decoupled)

Assignment
Rationale

C2 & C4 167.2 and 166.6 Singlet

Carbons attached to

two nitrogen atoms in

the pyrimidine ring,

highly deshielded.

C6 161.3 Singlet

Aromatic carbon in the

pyrimidine ring,

deshielded by

adjacent nitrogen

atoms.

C≡N 117.0 Singlet

Carbon of the nitrile

group, characteristic

chemical shift in the

110-125 ppm range.

C5 83.0 Singlet

Aromatic carbon

attached to the

electron-withdrawing

nitrile group.

Data sourced from a study on the synthesis and characterization of 2,4-diaminopyrimidine-5-
carbonitrile.[5]

Visualizations
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of 2,4-diaminopyrimidine-5-
carbonitrile with the IUPAC numbering scheme used for the assignment of 13C NMR signals.

Caption: Structure of 2,4-diaminopyrimidine-5-carbonitrile with carbon numbering.
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This workflow diagram outlines the logical progression from obtaining the compound to its final

structural confirmation using 13C NMR spectroscopy.
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Click to download full resolution via product page

Caption: Workflow for 13C NMR analysis of 2,4-diaminopyrimidine-5-carbonitrile.

Conclusion The 13C NMR spectroscopic analysis is a definitive method for the structural

characterization of 2,4-diaminopyrimidine-5-carbonitrile. The protocol described herein

provides a reliable framework for preparing the sample and acquiring high-quality spectral data.

The resulting chemical shifts are highly characteristic and allow for the unambiguous

assignment of all carbon atoms in the molecule, thereby confirming its identity and purity. This

analytical procedure is essential for quality control in both academic research and the

pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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